molecular formula C10H6Cl2N4 B1272075 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 58791-78-9

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1272075
CAS RN: 58791-78-9
M. Wt: 253.08 g/mol
InChI Key: LIBPJAAKKFAEAT-UHFFFAOYSA-N
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Description

The compound 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a derivative of the pyrazole class, characterized by a pyrazole ring substituted with amino and carbonitrile groups, as well as dichlorophenyl substituents. This structure is part of a broader family of pyrazole carbonitriles that have been extensively studied due to their potential applications in various fields, including medicine and agriculture.

Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been explored using different catalysts and conditions. For instance, [4CSPy]ZnCl3, a new acidic catalyst, was designed and tested for the synthesis of these compounds through oxidative aromatization, showing the versatility of synthetic approaches . Another method employed alumina–silica-supported MnO2 as a recyclable catalyst in water, providing an environmentally friendly and efficient one-pot multicomponent protocol . Additionally, the Gewald synthesis technique was used to synthesize related compounds, demonstrating the adaptability of synthetic strategies to produce various derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole carbonitriles has been determined using X-ray crystallography, revealing the spatial arrangement of atoms and the geometry of the pyrazole ring. For example, the crystal structure of a related compound showed intermolecular N-H…N and C-H…Cl interactions, which stabilize the crystal structure and influence the properties of the compound . The dihedral angle between the trichlorophenyl and pyrazole groups in another derivative was found to be influenced by intermolecular hydrogen bonding and crystal packing effects .

Chemical Reactions Analysis

Pyrazole carbonitriles undergo various chemical reactions to form different products. Michael-type addition reactions have been used to synthesize a series of pyrazoles with high regio-selectivity . Furthermore, reactions with chloroacetyl chloride and 3-cyanopyridine-2-thiolates have been reported to yield hybrid molecules bearing nicotinonitrile and pyrazole units . These reactions demonstrate the reactivity and potential for further functionalization of pyrazole carbonitriles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbonitriles are closely related to their molecular structure. The presence of electron-withdrawing groups such as carbonitrile influences the electronic properties and reactivity of the compounds. The crystal structure analysis provides insights into the solid-state properties, which are important for understanding the material's stability and potential applications. The antifungal and antibacterial studies of some derivatives have shown excellent biocidal properties, indicating the biological relevance of these compounds .

Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal structure, providing insights into the molecular configuration and intermolecular interactions. For instance, Jasinski et al. (2008) examined the crystal structure of a closely related compound, highlighting the influence of hydrogen bonding and crystal packing on molecular arrangement (Jasinski et al., 2008).

Synthesis and Catalysis

Research has focused on novel synthesis methods. Poonam and Singh (2019) developed a facile, one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as a recyclable catalyst (Poonam & Singh, 2019). This highlights the compound's role in catalyzing chemical reactions and its potential in green chemistry.

Molecular Interaction Studies

Fathima et al. (2014) explored the molecular structure of a variant of the compound, focusing on intermolecular N-H…N and C-H…Cl interactions (Fathima et al., 2014). Such studies are crucial for understanding the compound's chemical behavior and potential applications in material science.

Electronic Properties and Biological Activity

The electronic properties and potential biological activities of derivatives of this compound have been a subject of study. For example, a 2022 study examined the electronic spectra, active sites, biological activities, and interaction with fullerene molecules of a fluoropyrazolecarbonitrile derivative (Author, 2022).

Pharmaceutical Research

While avoiding specifics on drug use and side effects, it's noteworthy that the compound and its derivatives have been investigated for pharmaceutical applications. Rashad et al. (2009) evaluated certain derivatives for antiviral activity against herpes simplex virus (Rashad et al., 2009).

Corrosion Inhibition

Yadav et al. (2016) investigated pyranopyrazole derivatives, closely related to the target compound, for their potential as corrosion inhibitors in steel, highlighting a practical application in material preservation (Yadav et al., 2016).

Safety and Hazards

The safety data sheet for “5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile” can be found at various sources . It is recommended to handle this compound with care and use appropriate personal protective equipment.

properties

IUPAC Name

5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N4/c11-8-2-1-7(3-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBPJAAKKFAEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377185
Record name 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

58791-78-9
Record name 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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